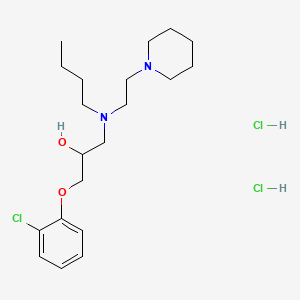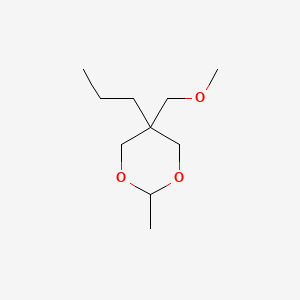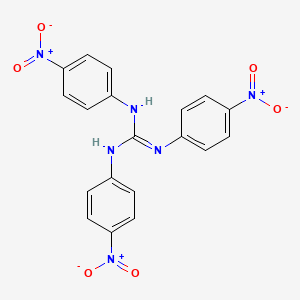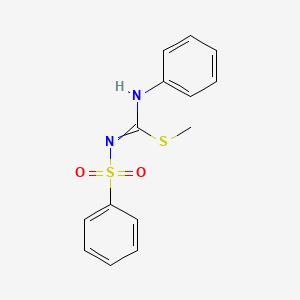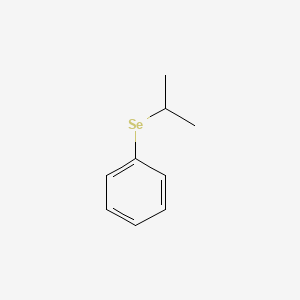
Isopropyl selenobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl selenobenzene is an organic compound with the molecular formula C₉H₁₂Se It consists of a benzene ring substituted with an isopropyl group and a selenium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropyl selenobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated benzene derivative with a selenium-containing nucleophile. For instance, the reaction of bromobenzene with sodium selenide in the presence of a suitable catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl selenobenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions with catalysts such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Isopropyl selenobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: The compound’s selenium content makes it valuable in studies related to selenium’s biological roles and its incorporation into selenoproteins.
Medicine: Research into the potential therapeutic effects of selenium compounds includes their antioxidant and anticancer properties.
Industry: this compound can be used in the production of materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism by which isopropyl selenobenzene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated through its incorporation into selenoproteins, which play critical roles in antioxidant defense and redox homeostasis.
Comparaison Avec Des Composés Similaires
Isopropyl selenobenzene can be compared with other selenium-containing aromatic compounds, such as:
Phenyl selenide: Similar in structure but lacks the isopropyl group.
Benzyl selenide: Contains a benzyl group instead of an isopropyl group.
Selenophenes: Heterocyclic compounds containing selenium.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications. The presence of the isopropyl group can affect the compound’s steric and electronic properties, making it distinct from other selenium-containing aromatic compounds.
Propriétés
Numéro CAS |
22233-89-2 |
|---|---|
Formule moléculaire |
C9H12Se |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
propan-2-ylselanylbenzene |
InChI |
InChI=1S/C9H12Se/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
IUDRPELXYSSDTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


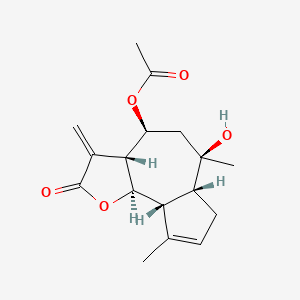

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
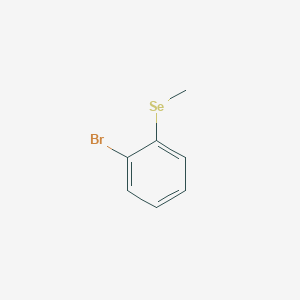
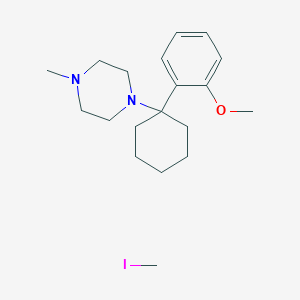
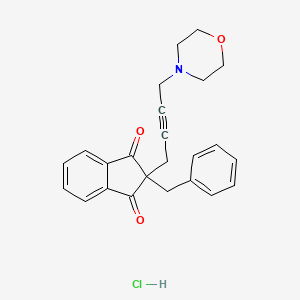
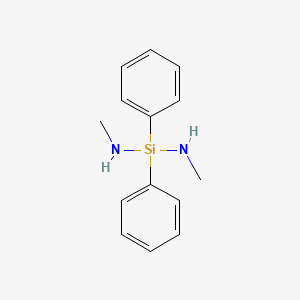

![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)

